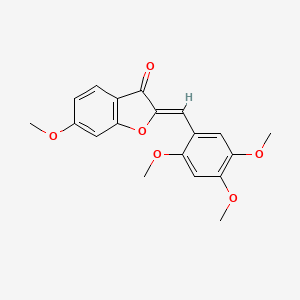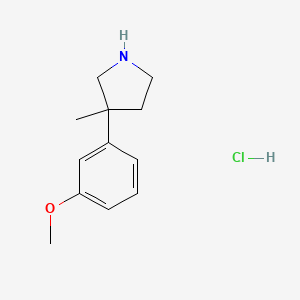![molecular formula C16H22N4O4 B2724330 N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 921498-37-5](/img/structure/B2724330.png)
N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with significant interest in the fields of chemistry and pharmacology
准备方法
Synthetic routes and reaction conditions: The synthesis of N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide involves multiple steps:
Preparation of the pyrido[2,3-d]pyrimidin core: This can be achieved by condensing appropriate pyridine and pyrimidine precursors under specific conditions, such as using strong acids or bases as catalysts.
Functionalization of the core structure: The core is then modified with various substituents, including the addition of propoxy, isopropyl, and methyl groups through selective substitution reactions.
Final formation of the acetamide derivative: The intermediate compounds are further processed to form the desired acetamide structure through amidation reactions, often requiring reagents like acetyl chloride and suitable solvents.
Industrial production methods: Industrial production of this compound would likely involve optimization of the synthetic route to increase yield and purity. This could include the use of more efficient catalysts, continuous flow reactors for better control of reaction conditions, and purification techniques such as chromatography or crystallization.
Types of reactions it undergoes:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of more oxidized derivatives.
Reduction: This compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the pyrido[2,3-d]pyrimidin core.
Substitution: The functional groups attached to the core structure can be further modified through nucleophilic or electrophilic substitution reactions, using reagents like halogenating agents or organolithium compounds.
Common reagents and conditions used in these reactions: Typical reagents include strong acids or bases, oxidizing agents, reducing agents, and organometallic compounds, under conditions such as elevated temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major products formed from these reactions: The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the parent compound, each with distinct physical and chemical properties.
科学研究应用
N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has a range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, it provides a versatile framework for chemical modification.
Biology: Explored for its potential effects on cellular processes, it can be used to study enzyme interactions, signaling pathways, and genetic regulation.
Medicine: Investigated for potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities due to its unique structure.
Industry: Utilized in the development of novel materials, pharmaceuticals, and agrochemicals, offering a platform for innovation in various sectors.
作用机制
The mechanism by which N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide exerts its effects involves several key pathways:
Molecular targets: It can interact with specific proteins, enzymes, or receptors, altering their function and influencing biological processes.
Pathways involved: The compound may modulate signaling pathways, such as those involved in cell growth, apoptosis, or immune response, through its interaction with molecular targets.
相似化合物的比较
When compared to other similar compounds with a pyrido[2,3-d]pyrimidin core, N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique functional groups, which confer distinct chemical and biological properties.
Similar compounds include:
Pyrido[2,3-d]pyrimidin derivatives with different alkyl or aryl substitutions.
Compounds with variations in the dioxo or propoxy groups, leading to different biological activities.
Overall, the distinct features of this compound make it a valuable compound for research and industrial applications, offering opportunities for further exploration and development.
属性
IUPAC Name |
2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-5-8-24-11-6-7-17-14-13(11)15(22)20(16(23)19(14)4)9-12(21)18-10(2)3/h6-7,10H,5,8-9H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMBVSGCJCFYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone](/img/structure/B2724248.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2724251.png)
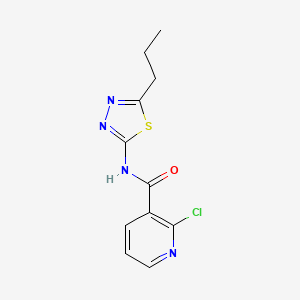
![(E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724254.png)
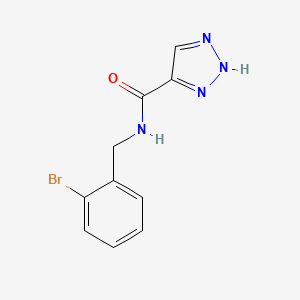
![3-benzyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2724256.png)
![2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B2724258.png)

![1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2724263.png)
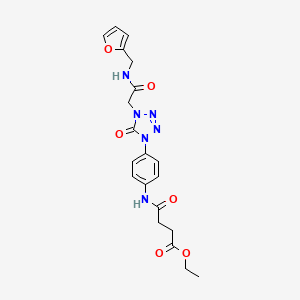
![N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide](/img/structure/B2724265.png)

